molecular formula C14H21NO B13550695 4-(2,5-Dimethylbenzyl)piperidin-4-ol

4-(2,5-Dimethylbenzyl)piperidin-4-ol

Cat. No.: B13550695
M. Wt: 219.32 g/mol
InChI Key: AGINSDYJRVGMQB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group and a hydroxyl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylbenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the reaction under milder conditions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethylbenzyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylbenzyl)piperidin-4-ol is unique due to the presence of both the 2,5-dimethylbenzyl group and the hydroxyl group at the 4-position of the piperidine ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3

InChI Key

AGINSDYJRVGMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2(CCNCC2)O

Origin of Product

United States

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